molecular formula C17H18N4O2S B2380405 (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 919752-98-0

(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cat. No.: B2380405
CAS No.: 919752-98-0
M. Wt: 342.42
InChI Key: XMKRQQRWYPJLPV-UHFFFAOYSA-N
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Description

(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is a complex organic compound that features a combination of benzothiazole, piperazine, and isoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium or copper salts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like methanol, ethanol, and acetonitrile. Reaction conditions often involve controlled temperatures, typically ranging from room temperature to reflux conditions, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology

In biological research, (4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, or neurological disorders. Its ability to interact with specific molecular targets makes it a promising lead compound .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. It may also be used in the production of specialty chemicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of benzothiazole, piperazine, and isoxazole moieties. This combination imparts unique chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

[4-(5,6-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-11-9-13-15(10-12(11)2)24-17(19-13)21-7-5-20(6-8-21)16(22)14-3-4-18-23-14/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKRQQRWYPJLPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CCN(CC3)C(=O)C4=CC=NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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